Cyclopropyl(2-fluorophenyl)methanol
Overview
Description
Cyclopropyl(2-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2-fluorophenyl group
Mechanism of Action
Mode of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a potential for diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 166.2 g/mol , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of Cyclopropyl(2-fluorophenyl)methanol’s action are currently unknown . Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Cyclopropyl(2-fluorophenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress responses and metabolic regulation . These effects can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, altering their activity and thus influencing the biochemical pathways they regulate . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various proteins within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which may have further biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(2-fluorophenyl)methanol can be synthesized through the reaction of cyclopropylmagnesium bromide with 2-fluorobenzaldehyde. The reaction is typically carried out in tetrahydrofuran (THF) as a solvent under an inert nitrogen atmosphere. The reaction mixture is cooled in an ice bath, and cyclopropylmagnesium bromide is added dropwise to the solution of 2-fluorobenzaldehyde. The reaction proceeds to form the desired product, which can be isolated and purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve the desired product yield and quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form cyclopropyl(2-fluorophenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Cyclopropyl(2-fluorophenyl)ketone.
Reduction: Cyclopropyl(2-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Cyclopropyl(2-fluorophenyl)methanol can be compared with other similar compounds such as:
Cyclopropylphenylmethanol: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
Cyclopropyl(4-fluorophenyl)methanol: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.
Cyclopropyl(2-chlorophenyl)methanol: Substitution with chlorine instead of fluorine can lead to differences in reactivity and interaction with biological targets.
Properties
IUPAC Name |
cyclopropyl-(2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZWEHGCLOGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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